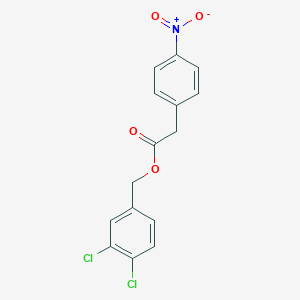
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as CMTU, is a chemical compound with potential applications in scientific research. It is a thiourea derivative and has been studied for its various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves its ability to bind to enzymes and inhibit their activity. It has been shown to bind to cytochrome P450 and inhibit its activity, which can result in altered drug metabolism. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can result in altered drug metabolism. This compound has also been shown to induce apoptosis in cancer cells, which can potentially lead to its use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is its ability to inhibit the activity of cytochrome P450, which can be useful in studying drug metabolism. Another advantage is its potential as an anticancer agent, which can be useful in studying cancer cells. One limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in cancer cells. Another direction is to study its effects on other enzymes and its potential use in drug development. Additionally, further research is needed to determine the toxicity of this compound and its potential side effects.
Synthesemethoden
The synthesis method for N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of 3-chloro-2-methylphenylisothiocyanate with 2,4-dimethoxyaniline in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 237-238°C.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-8-7-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFRQJUNUDSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)

![isobutyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5789097.png)
![N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5789103.png)
![6-chloro-2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5789105.png)



![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-(1-methylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5789173.png)
![3-(2-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5789179.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)